2-Bromo-6-chlorophenylboronic acid pinacol ester
Overview
Description
2-Bromo-6-chlorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H15BBrClO2 and a molecular weight of 317.42 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
2-Bromo-6-chlorophenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It’s known that boronic esters, including pinacol boronic esters, can undergo a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Boronic esters are known to be involved in a variety of chemical transformations, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s important to note that boronic esters are generally stable, easy to purify, and often commercially available, which may influence their bioavailability .
Result of Action
Boronic esters are known to be valuable building blocks in organic synthesis, suggesting they may have broad applications in the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is known to be dependent on the pH and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
Boronic esters are known to influence cell function through their interactions with various cellular processes .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic esters are known to interact with various enzymes and cofactors in metabolic pathways .
Transport and Distribution
Boronic esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic esters are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chlorophenylboronic acid pinacol ester typically involves the reaction of 2-bromo-6-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chlorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
2-Bromo-6-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Chlorophenylboronic acid pinacol ester
- 2-Bromophenylboronic acid pinacol ester
Uniqueness
2-Bromo-6-chlorophenylboronic acid pinacol ester is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions . This dual substitution pattern can provide distinct advantages in the synthesis of complex molecules compared to similar compounds .
Properties
IUPAC Name |
2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOZPQKJXCYSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158689 | |
Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-35-2 | |
Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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